4-(1-Hydroxyethyl)picolinonitrile
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Overview
Description
4-(1-Hydroxyethyl)picolinonitrile is a chemical compound that belongs to the class of picolinonitriles It is characterized by the presence of a hydroxyethyl group attached to the fourth position of the picolinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyethyl)picolinonitrile can be achieved through several methods. One notable approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions . This stepwise and one-pot synthetic route is advantageous due to its efficiency and mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxyethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or amines, depending on the nucleophile used.
Scientific Research Applications
4-(1-Hydroxyethyl)picolinonitrile has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of novel materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyethyl)picolinonitrile involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-substituted picolinonitriles: These compounds have similar structures but differ in the position of the hydroxy group.
4-(tert-Butyl)-3-hydroxypicolinonitrile: This compound has a tert-butyl group instead of a hydroxyethyl group.
Uniqueness
4-(1-Hydroxyethyl)picolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyethyl group provides opportunities for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-(1-hydroxyethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6(11)7-2-3-10-8(4-7)5-9/h2-4,6,11H,1H3 |
InChI Key |
HVRQVFLVOBCUGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1)C#N)O |
Origin of Product |
United States |
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